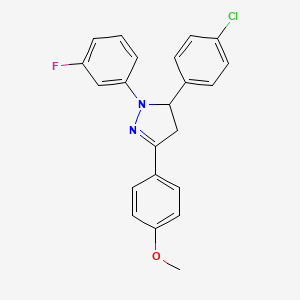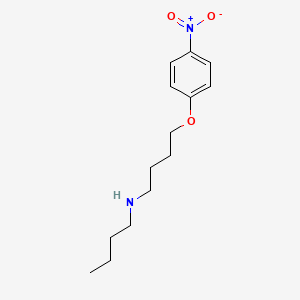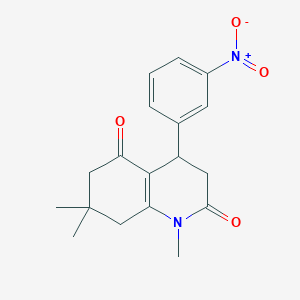![molecular formula C18H18N6O2S B5094452 N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B5094452.png)
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzyl group, a tetrazole ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach. This involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its preparation. The use of high-throughput screening and optimization of reaction conditions can help in scaling up the production while maintaining high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile
- 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide
Uniqueness
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide is unique due to its combination of a benzyl group, a tetrazole ring, and a benzamide moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
N-benzyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-24-18(21-22-23-24)27-12-16(25)20-15-10-6-5-9-14(15)17(26)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,26)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPPEOQAHHHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-methoxyphenyl)ethyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5094370.png)
![4-(thiophen-3-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5094373.png)
![2-[4-(dimethylamino)phenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5094386.png)
![N-cycloheptyl-1-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5094388.png)
![4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene](/img/structure/B5094391.png)
![3-(4-bromophenyl)-5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;hydrochloride](/img/structure/B5094403.png)



![(5E)-5-[(2-Fluorophenyl)methylidene]-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5094434.png)

![3-Phenylpropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5094440.png)

![4-(2-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5094455.png)
